



Application Note: High-Yield Purification of Recombinant Human KEAP1 Protein

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Compound of Interest		
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Introduction

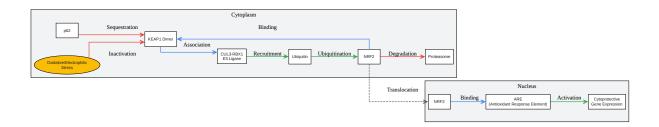
Kelch-like ECH-associated protein 1 (KEAP1) is a critical substrate adapter protein within the Cullin-3 (CUL3) E3 ubiquitin ligase complex.[1][2] It plays a pivotal role in cellular defense against oxidative and electrophilic stress by regulating the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[3][4] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, thereby suppressing its transcriptional activity.[5][2] Upon exposure to oxidative stress, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This stabilization of NRF2 allows its translocation to the nucleus, where it activates the expression of a suite of antioxidant and cytoprotective genes.[3][6] Given its central role in cellular protection, the KEAP1-NRF2 pathway is a key therapeutic target for a range of diseases, including cancer and inflammatory conditions.[4][7] High-quality, purified recombinant KEAP1 protein is therefore essential for structural studies, drug screening, and inhibitor development.

This application note provides a detailed protocol for the expression and purification of recombinant human KEAP1 protein. The described methodology can be adapted for various expression systems and is suitable for researchers in academia and the pharmaceutical industry.

KEAP1-NRF2 Signaling Pathway

The KEAP1-NRF2 signaling pathway is a master regulator of the cellular antioxidant response.





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Figure 1: KEAP1-NRF2 Signaling Pathway.

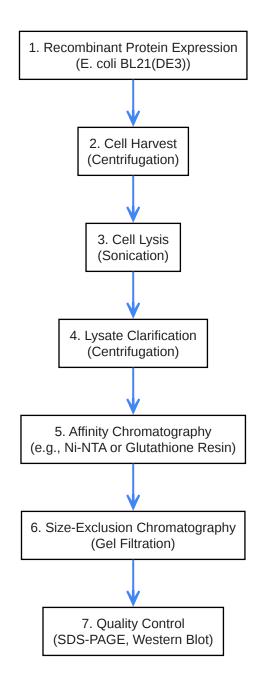
Experimental Protocols

This section details the recommended workflow for expressing and purifying recombinant KEAP1 protein. The protocol is optimized for a bacterial expression system but can be adapted for insect or mammalian cells.

Recombinant KEAP1 Expression and Purification Workflow

The overall workflow consists of expressing the recombinant protein, lysing the cells, and purifying the target protein through a series of chromatography steps.





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Figure 2: Recombinant KEAP1 Purification Workflow.

Materials and Reagents

- Expression Host: E. coli BL21(DE3) cells
- Expression Vector: pET or pGEX vector containing the human KEAP1 gene with an Nterminal His-tag or GST-tag.



- Media: Luria-Bertani (LB) broth, Terrific Broth (TB)
- Antibiotics: Ampicillin or Kanamycin
- Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 0.5 mM
 TCEP.[8]
- Wash Buffer: Lysis Buffer with 20-40 mM imidazole (for His-tag purification).
- Elution Buffer (His-tag): Lysis Buffer with 250-500 mM imidazole.
- Elution Buffer (GST-tag): 50 mM Tris-HCl, 10 mM reduced Glutathione, pH 8.0.[9]
- Size-Exclusion Chromatography (SEC) Buffer: 20 mM Tris pH 7.5, 300 mM NaCl, 10%
 Glycerol, 2 mM TCEP.[5]
- Protease Inhibitors: Phenylmethylsulfonyl fluoride (PMSF), or a commercial protease inhibitor cocktail.

Protocol 1: Expression of Recombinant KEAP1 in E. coli

- Transformation: Transform the KEAP1 expression vector into chemically competent E. coli BL21(DE3) cells and plate on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
- Large-Scale Culture: Inoculate 1 L of TB or LB media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
- Expression: Continue to incubate the culture overnight (16-18 hours) at 18°C with shaking.



• Harvest: Harvest the cells by centrifugation at 7,000 x g for 15 minutes at 4°C.[8] Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of Recombinant KEAP1

- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 40 mL per 2 L of culture) supplemented with protease inhibitors.[8] Lyse the cells by sonication on ice.[10]
- Lysate Clarification: Centrifuge the lysate at 50,000 x g for 30-60 minutes at 4°C to pellet cell debris.[8][10]
- Affinity Chromatography:
 - Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Glutathione Sepharose for GST-tagged protein) with Lysis Buffer.
 - Load the clarified supernatant onto the column.
 - Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
 - Elute the recombinant KEAP1 protein with Elution Buffer.
- Size-Exclusion Chromatography (SEC):
 - Concentrate the eluted protein from the affinity step to a suitable volume.
 - Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer.
 - Load the concentrated protein onto the column and collect fractions.
- Quality Control and Storage:
 - Analyze the purified fractions by SDS-PAGE to assess purity.[9][11] Purity should be >85-90%.[5][11][12]
 - Confirm protein identity by Western blot using an anti-KEAP1 antibody.



Pool the pure fractions, determine the protein concentration (e.g., using a Bradford assay or UV-Vis spectrophotometry), and snap-freeze in liquid nitrogen for storage at -80°C.[13]
 It is recommended to add 5-50% glycerol for long-term stability.[12]

Data Presentation

The following tables summarize typical quantitative data for recombinant KEAP1 protein purification.

Table 1: Expression Systems and Tags for Recombinant KEAP1

Expression System	Tag	Typical Purity	Reference
E. coli	His-ABP-tag	>80%	[11]
Baculovirus-Insect Cells	N-His & GST & AVI	>90%	[12]
Baculovirus-Insect Cells	N-terminal polyhistidine-tagged GST	>85%	[5]
in vitro wheat germ	GST-tag	Not specified	[9]

Table 2: Buffer Compositions for KEAP1 Purification



Buffer Type	Composition	рН	Reference
Lysis/Binding Buffer (His-tag)	50 mM HEPES, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 0.5 mM TCEP	7.5	[8]
Elution Buffer (His- tag)	Lysis buffer with 250- 500 mM Imidazole	7.5	-
Elution Buffer (GST-tag)	50 mM Tris-HCl, 10 mM reduced Glutathione	8.0	[9]
SEC Buffer	20 mM Tris, 300 mM NaCl, 10% Glycerol, 2 mM TCEP	7.5	[5]
Storage Buffer	PBS, 1M Urea	7.4	[11]

Table 3: Quality Control Parameters for Purified KEAP1

Parameter	Method	Expected Result
Purity	SDS-PAGE with Coomassie blue staining	>85% single band
Identity	Western Blot with anti-KEAP1 antibody	Band at the expected molecular weight
Concentration	Bradford Assay or UV-Vis (A280)	≥0.5 mg/mL
Molecular Weight (predicted)	Amino acid sequence	~70 kDa (full-length, untagged)
Molecular Weight (apparent)	SDS-PAGE	~109 kDa (for His & GST tagged)[5]

Conclusion



This application note provides a comprehensive and detailed protocol for the high-yield purification of recombinant human KEAP1 protein. The methods described, from expression in E. coli to a two-step chromatography purification process, are robust and reproducible. The resulting high-purity KEAP1 protein is suitable for a wide range of downstream applications, including biochemical and structural analyses, and as a critical reagent in drug discovery programs targeting the KEAP1-NRF2 signaling pathway.

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